Dichlorobis(3-fluorophenyl)stannane

Description

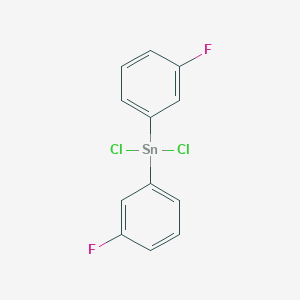

Dichlorobis(3-fluorophenyl)stannane is an organotin compound with the molecular formula C₁₂H₁₀Cl₂F₂Sn. It features a central tin atom bonded to two chlorine atoms and two 3-fluorophenyl groups. Organotin compounds are widely studied for their applications in catalysis, polymer stabilization, and organic synthesis.

Properties

CAS No. |

62942-32-9 |

|---|---|

Molecular Formula |

C12H8Cl2F2Sn |

Molecular Weight |

379.8 g/mol |

IUPAC Name |

dichloro-bis(3-fluorophenyl)stannane |

InChI |

InChI=1S/2C6H4F.2ClH.Sn/c2*7-6-4-2-1-3-5-6;;;/h2*1-2,4-5H;2*1H;/q;;;;+2/p-2 |

InChI Key |

HLGNXHWKCKKXQG-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC(=CC(=C1)[Sn](C2=CC=CC(=C2)F)(Cl)Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichlorobis(3-fluorophenyl)stannane can be synthesized through several methods. One common approach involves the reaction of tin tetrachloride with 3-fluorophenylmagnesium bromide (a Grignard reagent). The reaction typically occurs in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The scalability of the Grignard reaction makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Dichlorobis(3-fluorophenyl)stannane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as alkyl or aryl groups, under appropriate conditions.

Oxidation Reactions: The tin center can be oxidized to higher oxidation states using oxidizing agents.

Reduction Reactions: The compound can be reduced to form lower oxidation state tin compounds.

Common Reagents and Conditions

Substitution: Reagents such as alkyl or aryl lithium compounds can be used for substitution reactions.

Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various organotin compounds, while oxidation and reduction reactions can produce different tin oxides or hydrides .

Scientific Research Applications

Dichlorobis(3-fluorophenyl)stannane has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other organotin compounds and as a reagent in organic synthesis.

Biology: The compound’s potential biological activity is being explored, particularly in the context of its interactions with biological molecules.

Medicine: Research is ongoing to investigate its potential as an anticancer agent due to its ability to interact with cellular components.

Industry: It is used in the production of materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of dichlorobis(3-fluorophenyl)stannane involves its interaction with molecular targets, such as enzymes and proteins. The compound can form coordination complexes with these targets, potentially altering their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Comparisons

| Compound Name | CAS Number | Molecular Formula | Key Substituents |

|---|---|---|---|

| Dichlorobis(3-fluorophenyl)stannane | Not provided | C₁₂H₁₀Cl₂F₂Sn | Two 3-fluorophenyl, two Cl |

| Tributylfluoro-stannane polymers | [27615-98-1] | (C₄H₉)₃SnF (polymer) | Tributyl groups, fluorine |

| Tris(tridecafluorooctyl)stannane | [175354-32-2] | C₂₄H₁₂F₃₉Sn₃ | Three tridecafluorooctyl groups |

- Electronic Effects : The 3-fluorophenyl groups in this compound introduce electron-withdrawing properties, which may increase Lewis acidity at the tin center compared to alkyl-substituted analogs like tributylfluoro-stannane. This could enhance catalytic activity in reactions requiring electrophilic tin intermediates .

- Steric Considerations : Bulky substituents (e.g., tridecafluorooctyl groups in [175354-32-2]) hinder reactivity, whereas smaller aryl groups (as in the target compound) may allow for higher accessibility in coordination chemistry .

Reactivity and Stability

- Hydrolytic Stability: Fluorinated aryl groups likely improve hydrolytic stability compared to chlorinated alkyltin compounds (e.g., tributyltin chloride), as seen in other fluoroorganometallics .

- Thermal Decomposition : Tris(tridecafluorooctyl)stannane ([175354-32-2]) exhibits high thermal stability due to strong C–F bonds, suggesting that this compound may also resist degradation at elevated temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.